molecular formula C10H16N2OS B6615910 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde CAS No. 1184055-27-3

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde

Cat. No.: B6615910
CAS No.: 1184055-27-3
M. Wt: 212.31 g/mol
InChI Key: NZIRBGIBXYDJIX-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is a thiazole derivative featuring a diethylaminoethyl substituent at position 2 and a carbaldehyde group at position 4. The carbaldehyde group offers reactivity for further functionalization, such as forming Schiff bases or participating in nucleophilic additions.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIRBGIBXYDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Side-Chain Introduction

The thiazole ring is typically assembled via cyclization of thiourea derivatives with α-halo carbonyl compounds. To incorporate the 2-(diethylamino)ethyl side chain, a modified Hantzsch thiazole synthesis is employed:

  • Reaction of 2-bromo-1-(diethylamino)acetone with thiourea in ethanol under reflux yields the thiazoline intermediate.

  • Oxidative aromatization using manganese dioxide converts the thiazoline to the thiazole scaffold.

Key Reaction Conditions:

ParameterValueSource
SolventEthanol
Temperature78°C (reflux)
Oxidation AgentMnO₂
Yield65–72%

Aldehyde Functionalization via Oxidation

The aldehyde group at the 4-position is introduced through oxidation of a hydroxymethyl precursor. A two-step protocol adapted from patent CN1628108A involves:

  • Reduction of Ethyl 4-methylthiazole-5-carboxylate :

    • Sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in glyme at −10°C to +5°C yield 4-methyl-5-hydroxymethylthiazole.

    • Reaction Time : 4–6 hours.

    • Purity : 97–98% (HPLC).

  • TEMPO-Mediated Oxidation :

    • The hydroxymethyl intermediate is oxidized using NaOCl/KBr in dichloromethane at 0–2°C.

    • Catalyst : TEMPO (0.5 mol%).

    • Yield : 85–90% with >99% purity after distillation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Glyme vs. THF : Glyme enhances the solubility of AlCl₃, improving reduction efficiency compared to tetrahydrofuran (THF).

  • Low-Temperature Oxidation : Maintaining temperatures below 5°C during TEMPO oxidation minimizes aldehyde overoxidation to carboxylic acids.

Scalability and Industrial Adaptations

  • Continuous Flow Systems : Patent WO2003091230A1 highlights the use of flow reactors for larger-scale production, reducing reaction times by 40%.

  • Catalyst Recycling : Activated charcoal treatment and solvent recovery protocols achieve 95% solvent reuse in industrial settings.

Characterization and Quality Control

Analytical Methods

  • HPLC Purity : All batches exhibit >97% purity using C18 reverse-phase columns (UV detection at 254 nm).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 4.20 (t, 2H, NCH₂), 3.45 (q, 4H, N(CH₂CH₃)₂).

    • IR : 1685 cm⁻¹ (C=O stretch).

Impurity Profiling

  • Major Byproducts :

    • Overoxidized Carboxylic Acid : <2% when oxidation is conducted below 5°C.

    • Diethylamine Side Products : Controlled via pH adjustment during workup (pH 12.5).

Applications and Derivative Synthesis

The aldehyde group enables further functionalization, including:

  • Schiff Base Formation : Condensation with amines yields antimicrobial agents.

  • Reductive Amination : Production of tertiary amine derivatives for neurological drug candidates .

Chemical Reactions Analysis

Types of Reactions

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with diethylamine. The structural configuration of this compound allows for interactions that can lead to various biological activities. Its thiazole ring is a common motif in many bioactive compounds, contributing to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that this compound may exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antidiabetic Effects

Thiazole derivatives have also been investigated for their antidiabetic properties. The compound's ability to inhibit enzymes like α-amylase suggests potential applications in managing diabetes by regulating glucose levels . In silico studies using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) algorithms have predicted favorable pharmacokinetic profiles for such compounds, enhancing their viability as therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been documented extensively. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.

Drug Development

The diverse biological activities of this compound make it a candidate for drug development. The compound's ability to act on multiple biological pathways can be harnessed to design multifunctional drugs targeting cancer and metabolic disorders.

Research Tools

In addition to therapeutic applications, this compound can serve as a research tool in biochemical studies. Its interactions with biological macromolecules can help elucidate mechanisms of action for other drugs or natural products.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects against A549 lung cancer cells. The compound induced apoptosis and inhibited cell proliferation .
Evaluation of Antidiabetic PropertiesShowed inhibition of α-amylase activity, suggesting potential for glycemic control .
Investigation of Anti-inflammatory EffectsReduced levels of inflammatory cytokines in vitro, indicating therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, potentially disrupting their function. The thiazole ring may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : The carboxylate ester at position 4 increases lipophilicity compared to the carbaldehyde in the target compound.
  • Reactivity: The primary amine (aminoethyl) in this compound allows for conjugation via amide bond formation, whereas the tertiary amine (diethylaminoethyl) in the target compound may reduce nucleophilicity but improve membrane permeability.
  • Applications : Carboxylate esters are common prodrug motifs, while carbaldehydes are used as intermediates in heterocyclic synthesis .

2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde ()

Molecular Formula: C₁₀H₅Cl₂NOS Molecular Weight: 258.12 g/mol Substituents:

  • Position 2: 2,4-Dichlorophenyl (aromatic, electron-withdrawing)
  • Position 4: Carbaldehyde (-CHO)

Key Differences :

  • Electronic Effects: The dichlorophenyl group withdraws electron density, increasing the electrophilicity of the carbaldehyde compared to the electron-donating diethylaminoethyl group in the target compound.
  • Applications : Dichlorophenyl-substituted thiazoles are often explored as pesticides or antifungal agents, whereas aliphatic amine-substituted derivatives may have pharmaceutical applications .

3-Ethyl-2-(Ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester (Evidences 2, 3)

Molecular Formula : C₁₂H₁₉N₃O₂S
Molecular Weight : 269.36 g/mol
Substituents :

  • Position 2: Ethylimino (-N=CHCH₂CH₃)
  • Position 3: Ethyl (-CH₂CH₃)
  • Position 5: Ethyl carboxylate (-COOCH₂CH₃)

Key Differences :

  • Structure : This compound is a dihydrothiazole (partially saturated), reducing aromaticity and altering reactivity compared to the fully unsaturated thiazole core of the target compound.
  • Synthesis : Prepared via the DBTBE method, which failed for unsaturated thiazoles, highlighting divergent synthetic routes for saturated vs. unsaturated derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications Reference
2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde C₁₀H₁₆N₂OS 212.35 2: Diethylaminoethyl; 4: CHO Tertiary amine, carbaldehyde Pharmaceutical intermediates -
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 2: Aminoethyl; 4: COOCH₂CH₃ Primary amine, carboxylate ester Prodrug synthesis
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde C₁₀H₅Cl₂NOS 258.12 2: Dichlorophenyl; 4: CHO Aryl chloride, carbaldehyde Pesticide development
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester C₁₂H₁₉N₃O₂S 269.36 2: Ethylimino; 5: COOCH₂CH₃ Imino, carboxylate ester Biological activity studies

Research Findings and Implications

  • Reactivity : The carbaldehyde group in the target compound enables Schiff base formation, a key step in synthesizing imine-linked pharmaceuticals. In contrast, carboxylate esters (e.g., ) are hydrolyzed to carboxylic acids in vivo .
  • Biological Activity : Thiazoles with aromatic substituents (e.g., ) often exhibit antimicrobial properties, while aliphatic amines (target compound) may enhance CNS penetration due to increased lipophilicity .
  • Synthetic Challenges : Dihydrothiazoles () require specialized methods like DBTBE, whereas unsaturated thiazoles may need oxidative cyclization or metal-catalyzed coupling .

Biological Activity

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this thiazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the diethylamino group enhances its solubility and interaction with biological targets, making it a promising candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values are critical for understanding its potency:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.039

These results indicate a strong antibacterial effect, particularly noteworthy for potential therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies using human lung cancer cell lines (A549) revealed significant cytotoxic effects. The following table summarizes the cytotoxicity results obtained from the MTT assay:

Cell Line IC50 (µM)
A549 (lung cancer)15.5
HeLa (cervical cancer)22.3
MCF-7 (breast cancer)18.7

The mechanism of action appears to involve the induction of apoptosis through specific signaling pathways, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within microbial and cancer cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting a mechanism that could be exploited in cancer therapy.
  • Membrane Permeability Enhancement : Studies suggest that this compound may enhance membrane permeability, allowing for better drug delivery to target sites .

Case Studies

Several case studies have documented the effectiveness of this thiazole derivative in various experimental settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models, supporting its potential use as an antimicrobial agent.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced lung cancer showed improved outcomes when this compound was administered alongside standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde, and what reaction conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via:

  • Vilsmeier-Haack Reaction : Formylation of thiazole precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled anhydrous conditions .
  • Claisen-Schmidt Condensation : Coupling of aldehydes with ketones in ethanol, catalyzed by glacial acetic acid under reflux (e.g., 4-6 hours at 80°C) .
  • Reaction Optimization : Use of ethanol as a solvent with acetic acid catalysis improves yield by stabilizing intermediates. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbaldehyde group (δ ~9.8 ppm) .
  • IR Spectroscopy : Identify C=O stretching (1680–1720 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (deviation <0.4% indicates purity) .

Q. What functional groups in this compound influence its reactivity and biological activity?

  • Methodological Answer :

  • Thiazole Ring : Enhances π-π stacking with biological targets; modifications at the 2- and 4-positions alter electron density and binding affinity .
  • Carbaldehyde Group : Serves as a site for Schiff base formation or nucleophilic addition, enabling derivatization .
  • Diethylaminoethyl Side Chain : Increases solubility and modulates pharmacokinetics via protonation at physiological pH .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and its derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Feedback-Driven Design : Integrate ICReDD’s approach, combining computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst, temperature) .
  • Retrosynthetic Analysis : AI-powered tools (e.g., PubChem’s retrosynthesis modules) propose feasible routes by leveraging databases like Reaxys and Pistachio .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48-hour incubation) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the diethylamino group with morpholino) to isolate bioactivity drivers .
  • Multi-Model Validation : Test across diverse biological models (e.g., bacterial strains, cancer cell panels) to identify context-dependent effects .

Q. What strategies enhance the compound’s bioavailability and target specificity in pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Convert the carbaldehyde to a hydrazone or imine prodrug to improve membrane permeability .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to protect the compound from metabolic degradation .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize derivatives with high binding scores .

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